molecular formula C15H12FN3 B1365025 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 890764-08-6

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No. B1365025
M. Wt: 253.27 g/mol
InChI Key: VMASRFMJSGJXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, also known as FPP, is an important compound with a wide range of applications in scientific research. It is a versatile compound that can be used for various purposes in the laboratory, including synthesis, biochemical and physiological research, and drug development.

Scientific Research Applications

Antipsychotic Potential

Research on derivatives of 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine has shown promising applications in the field of antipsychotic drugs. A study conducted by Wise et al. (1987) on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, demonstrated their potential as novel antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests, reducing spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors, unlike conventional antipsychotics (Wise et al., 1987).

Antibacterial Applications

Several studies have explored the antibacterial potential of compounds structurally similar to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. For instance, Shingare et al. (2017) synthesized novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, demonstrating significant antibacterial activity against various bacteria, including E. coli and S. aureus. These findings suggest the potential for developing new antibacterial agents based on this chemical structure (Shingare et al., 2017).

Antimicrobial Properties

Compounds related to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine have also been investigated for their antimicrobial properties. Desai et al. (2012) synthesized a series of compounds that showed potent inhibitory action against various bacteria and fungi, indicating the potential for these compounds in antimicrobial applications (Desai et al., 2012).

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine have been a key focus in scientific research. Studies like that of Yu et al. (2013) have developed efficient methods for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are promising candidates for drug discovery (Yu et al., 2013).

properties

IUPAC Name

2-(2-fluorophenyl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMASRFMJSGJXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246336
Record name 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

CAS RN

890764-08-6
Record name 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890764-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.